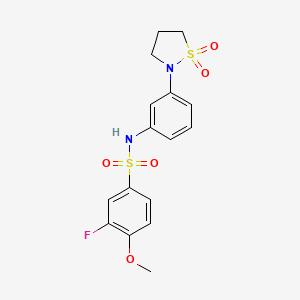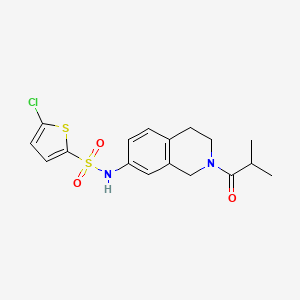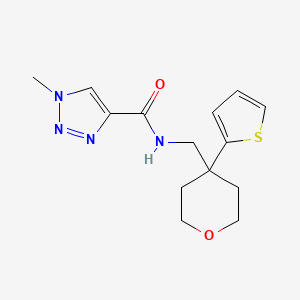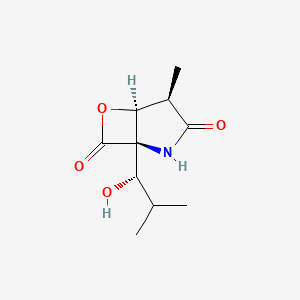
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide” is a complex organic compound. It likely contains an isothiazolidine ring, which is a type of heterocyclic compound .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. Unfortunately, specific synthesis methods for this compound were not found in the available resources.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure. Isothiazolidine derivatives can participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Unfortunately, specific properties for this compound were not found in the available resources.Aplicaciones Científicas De Investigación
Potential as Cyclooxygenase Inhibitors
Research on sulfonamide derivatives, such as those related to the queried compound, demonstrates their effectiveness as selective inhibitors of cyclooxygenase-2 (COX-2). These inhibitors have potential applications in treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain due to their selectivity and potency, which can lead to fewer side effects compared to non-selective COX inhibitors (Hashimoto et al., 2002).
Anticancer Potential
Another significant area of application for sulfonamide derivatives involves their anticancer properties. Studies have shown that certain sulfonamide-linked compounds exhibit potent inhibitory activities against various cancer cell lines, including human gastric adenocarcinoma and colorectal adenocarcinoma cells. These findings suggest that sulfonamide derivatives could serve as promising lead compounds for developing new anticancer agents, particularly for gastrointestinal adenocarcinomas (Tsai et al., 2016).
Inhibitors of Kynurenine 3-Hydroxylase
Sulfonamide compounds have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. By inhibiting this enzyme, these compounds could potentially be used to modulate neuroprotective pathways and explore treatments for neurological conditions, highlighting a novel application in neuroscience research (Röver et al., 1997).
Antimicrobial Applications
Additionally, sulfonamide derivatives have shown promise in antimicrobial applications, including the development of novel antibacterial and antifungal agents. This versatility underscores the potential of sulfonamide-based compounds in addressing a range of infectious diseases, with specific derivatives demonstrating high activity against Mycobacterium tuberculosis and various bacterial and fungal pathogens (Ghorab et al., 2017).
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use, which could not be determined from the available information.
Safety and Hazards
Propiedades
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-fluoro-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O5S2/c1-24-16-7-6-14(11-15(16)17)26(22,23)18-12-4-2-5-13(10-12)19-8-3-9-25(19,20)21/h2,4-7,10-11,18H,3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDYOQZMTVQEPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-methoxyphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2662004.png)


![7-(2,4-dichlorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2662013.png)

![N-(4-(dimethylamino)phenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2662015.png)
![2-(Pyrrolidin-1-yl)-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol](/img/structure/B2662016.png)
![Imidazo[1,2-a]pyridin-7-ylmethanamine hydrochloride](/img/structure/B2662017.png)
![1-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]-3-(4-methylphenyl)thiourea](/img/structure/B2662018.png)
![N-(4-bromo-2-fluorophenyl)-N'-[(dimethylamino)methylene]thiourea](/img/structure/B2662021.png)

